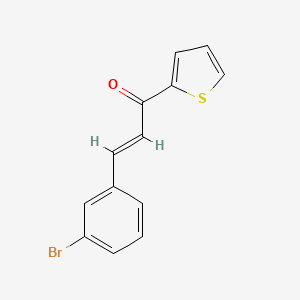

3-(3-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrOS/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-9H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMOQWJJKQQXSW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation for 3 3 Bromophenyl 1 Thiophen 2 Yl Prop 2 En 1 One

Classical Claisen-Schmidt Condensation Approaches

The most prevalent and historically significant method for synthesizing chalcones is the Claisen-Schmidt condensation. taylorandfrancis.com This reaction involves a crossed aldol (B89426) condensation between an aromatic aldehyde that lacks α-hydrogens and an enolizable ketone, typically catalyzed by a base or an acid. mdpi.comvedantu.com For the target compound, this involves the reaction of 3-bromobenzaldehyde (B42254) and 2-acetylthiophene (B1664040).

Base-Catalyzed Reaction Mechanisms and Stereochemical Considerations

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism. researchgate.net The reaction is typically initiated by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which abstracts an acidic α-proton from the ketone (2-acetylthiophene). gordon.edu This step generates a resonance-stabilized enolate ion. wikipedia.org

The subsequent step involves the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the aromatic aldehyde (3-bromobenzaldehyde). youtube.com This forms a tetrahedral alkoxide intermediate. This intermediate is then protonated by the solvent (often an alcohol like ethanol) to yield a β-hydroxy carbonyl compound, also known as an aldol adduct.

Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form a carbon-carbon double bond, yielding the final α,β-unsaturated ketone, or chalcone (B49325). gordon.edu This dehydration step is particularly favored because the resulting double bond is in conjugation with both the aromatic ring and the carbonyl group, creating a highly stabilized system.

From a stereochemical perspective, the Claisen-Schmidt condensation predominantly yields the (E)-isomer. jocpr.com The formation of the trans-alkene is thermodynamically favored due to reduced steric hindrance between the bulky aromatic substituents in the transition state of the elimination step, compared to the more sterically crowded (Z)-isomer.

Precursor Synthesis

The successful synthesis of the target chalcone relies on the availability of its precursors: 2-acetylthiophene and 3-bromobenzaldehyde.

2-Acetylthiophene: This key intermediate can be prepared via the Friedel-Crafts acylation of thiophene (B33073). A common laboratory method involves the reaction of thiophene with acetyl chloride in the presence of a Lewis acid catalyst like stannic chloride. wikipedia.org An alternative approach utilizes acetic anhydride (B1165640) with iodine as the catalyst, which provides a milder reaction condition. chemeducator.org

3-Bromobenzaldehyde: This precursor can be synthesized through the bromination of benzaldehyde (B42025). One efficient method involves treating benzaldehyde with bromine chloride in the presence of aluminum chloride as a catalyst and a polar chloroalkane as the solvent. google.comjustia.com Other routes include the oxidation of 3-bromobenzyl alcohol or the reduction of 3-bromobenzoyl chloride. These starting materials are also widely available from commercial suppliers. wikipedia.org

Modern Synthetic Innovations and Green Chemistry Principles

In response to the growing need for environmentally benign chemical processes, modern synthetic methods focus on improving efficiency, reducing waste, and minimizing energy consumption. These principles have been successfully applied to chalcone synthesis.

Ultrasound-Assisted Synthesis Protocols

The use of ultrasonic irradiation has emerged as a powerful green chemistry tool for accelerating organic reactions. researchgate.net In the context of the Claisen-Schmidt condensation, sonication offers significant advantages over conventional methods that require prolonged stirring and heating. mdpi.com Ultrasound enhances the reaction rate by creating localized high-pressure and high-temperature zones through acoustic cavitation, leading to more effective mixing and mass transfer. conicet.gov.arekb.eg

Studies on various chalcones have demonstrated that ultrasound-assisted synthesis can dramatically reduce reaction times from hours to minutes while often providing higher yields. ekb.eg This efficiency reduces energy consumption and minimizes the potential for side reactions that can occur over longer reaction periods.

| Chalcone Derivative | Method | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-chloro-4'-methyl chalcone | Conventional | NaOH | 5-6 hours | 65.3 | ekb.eg |

| 4-chloro-4'-methyl chalcone | Ultrasound | NaOH | 30-45 min | 90.4 | ekb.eg |

| 5-bromo-thiophene chalcones | Conventional | LiOH·H₂O | < 30 min | 85-94 | |

| 5-bromo-thiophene chalcones | Ultrasound | LiOH·H₂O | 3-10 min | 89-98 |

Catalytic System Development for Enhanced Reaction Efficiency (e.g., FeONP methods for E-factor reduction)

A key aspect of green chemistry is the development of efficient and recyclable catalysts. Heterogeneous catalysts, such as metal oxide nanoparticles, are particularly attractive because they can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. researchgate.net

Iron oxide nanoparticles (FeONPs) have been successfully employed as a heterogeneous catalyst for the synthesis of thienyl chalcones. nih.gov The magnetic properties of FeONPs allow for their simple recovery using an external magnet. google.com This recyclability significantly lowers the Environmental Factor (E-factor), a green chemistry metric that quantifies the amount of waste generated per unit of product. The high surface area and reactivity of nanocatalysts often lead to enhanced catalytic activity under milder reaction conditions compared to traditional homogeneous catalysts. researchgate.netnih.gov Other nanocatalysts, such as those based on zinc oxide, have also been shown to be effective for chalcone synthesis. core.ac.uk

Optimization Strategies and Byproduct Mitigation in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and ensuring the economic viability of a synthetic process. For the Claisen-Schmidt synthesis of chalcones, several parameters can be adjusted.

Optimization Strategies:

Catalyst: The choice and concentration of the base (e.g., NaOH, KOH, LiOH) can impact reaction rates and yields. acs.org Solid catalysts and solvent-free "grinding" techniques have also proven effective, offering higher yields and simpler workups. aip.orgaip.org

Solvent: While ethanol (B145695) is a common solvent, reactions in aqueous micellar media or entirely solvent-free conditions represent greener alternatives that can sometimes enhance yields. acs.orgresearchgate.net

Temperature: Reactions are often run at room temperature or with gentle heating. Optimization is necessary to find a balance between a sufficient reaction rate and the prevention of byproduct formation. taylorandfrancis.com

Stoichiometry: Using a slight excess of the aldehyde component can help ensure the complete consumption of the more valuable enolizable ketone.

Byproduct Mitigation: The primary side reaction in Claisen-Schmidt condensation is the Michael addition, where a second molecule of the ketone enolate attacks the β-carbon of the newly formed chalcone. acs.org This leads to the formation of a 1,5-dicarbonyl compound. Self-condensation of the ketone can also occur, though it is generally less favorable than the reaction with the more electrophilic aldehyde. libretexts.org

To mitigate these side reactions, the following strategies can be employed:

Controlled Addition: Slowly adding the ketone to a mixture of the aldehyde and the base can help maintain a low concentration of the enolate, disfavoring the Michael addition.

Reaction Time: Monitoring the reaction progress (e.g., by TLC) and stopping it upon completion can prevent the formation of byproducts that may arise from prolonged reaction times. taylorandfrancis.com

Catalyst Choice: Certain catalysts may favor the desired condensation over side reactions. For instance, heterogeneous catalysts can offer greater selectivity. mdpi.com

By carefully selecting the synthetic methodology and optimizing reaction parameters, 3-(3-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one can be produced efficiently while adhering to the principles of green chemistry.

Exploration of Alternative Synthetic Routes and Derivative Functionalization

The chalcone structure of this compound, characterized by an α,β-unsaturated ketone system linking two aromatic rings, serves as a versatile scaffold for a wide range of chemical transformations. The inherent reactivity of the propenone linker, coupled with the distinct electronic properties of the 3-bromophenyl and thiophen-2-yl moieties, allows for extensive exploration of its chemical space. This includes reactions targeting the core structure, such as oxidation and reduction, as well as functionalization at specific sites to generate diverse and complex molecular architectures.

The chemical reactivity of this compound is governed by its principal functional groups: the thiophene ring, the α,β-unsaturated ketone (enone), and the bromo-substituted phenyl ring. Each of these sites can be targeted with specific reagents to achieve oxidation, reduction, or substitution, leading to a variety of derivatives.

Oxidation Reactions

The thiophene moiety is susceptible to oxidation, primarily at the sulfur atom. Treatment with oxidizing agents such as hydrogen peroxide, often catalyzed by methyltrioxorhenium(VII), can convert the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone. nih.govacs.org The initial thiophene S-oxide intermediate is often unstable and can undergo transformations like Diels-Alder-type dimerization. wikipedia.orgnih.gov In the context of drug metabolism, cytochrome P450 enzymes can also oxidize thiophene rings, potentially forming reactive metabolites. nih.gov The carbon-carbon double bond of the enone system can also undergo oxidative cleavage, although this typically requires harsh conditions.

Reduction Reactions

The enone system of the chalcone is a prime target for reduction, which can be controlled to selectively act on the carbon-carbon double bond, the carbonyl group, or both. Asymmetric transfer hydrogenation (ATH) using ruthenium(II) precatalysts and a hydrogen source like sodium formate (B1220265) can achieve a one-pot reduction of both the C=C and C=O bonds to yield the corresponding 1,3-diarylpropan-1-ol. nih.govacs.org Studies suggest this reaction proceeds stepwise, with the initial formation of the dihydrochalcone (B1670589) (from 1,4-reduction) followed by the reduction of the carbonyl group. nih.govacs.org

For selective reduction of the C=C double bond, chiral phosphoric acids in the presence of a borane (B79455) source like pinacolborane can be employed, yielding chiral dihydrochalcone derivatives with high enantioselectivity under mild conditions. organic-chemistry.orgacs.org Conversely, sodium borohydride (B1222165) (NaBH₄) is a milder reagent generally used to reduce ketones and aldehydes. youtube.com While it can selectively reduce the carbonyl group to an allylic alcohol, under certain conditions, it has been reported to reduce both the carbonyl and the alkene double bond in chalcones. youtube.comresearchgate.net

| Reagent/Catalyst System | Target Functional Group | Primary Product | Reference |

|---|---|---|---|

| Ru(II) Catalyst / HCO₂Na | C=C and C=O | 1,3-Diarylpropan-1-ol | nih.govacs.org |

| Chiral Phosphoric Acid / Pinacolborane | C=C | Dihydrochalcone | organic-chemistry.orgacs.org |

| Sodium Borohydride (NaBH₄) | C=O (primarily), sometimes C=C and C=O | Allylic Alcohol or Saturated Alcohol | youtube.comyoutube.comresearchgate.net |

Substitution Reactions

Both aromatic rings of the molecule offer sites for substitution reactions, enabling significant structural diversification. The bromine atom on the phenyl ring is particularly useful for palladium-catalyzed cross-coupling reactions. For instance, the Suzuki cross-coupling reaction allows for the substitution of the bromine with various aryl or alkyl groups by reacting the chalcone with different boronic acids. mdpi.comresearchgate.net This provides a powerful tool for creating a library of derivatives with modified electronic and steric properties.

The thiophene ring can undergo electrophilic aromatic substitution, which typically occurs at the C5 position (α to the sulfur and not part of the conjugated system). youtube.compearson.com However, the strong electron-withdrawing effect of the propenone substituent deactivates the thiophene ring towards electrophilic attack, making such reactions more challenging compared to unsubstituted thiophene. rsc.org

A significant application of thiophenyl chalcones like this compound is their use as building blocks in multicomponent reactions to form complex heterocyclic systems, most notably spirooxindoles. researchgate.net Spirooxindoles are a class of compounds featuring a spirocyclic junction at the C3 position of an oxindole (B195798) core and are of high interest in medicinal chemistry. researchgate.net

The primary route to these structures involves a [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. acs.org In this reaction, the chalcone serves as the dipolarophile due to its electron-deficient C=C double bond. The 1,3-dipole is an azomethine ylide, which is typically generated in situ from the condensation of an isatin (B1672199) derivative with a secondary amino acid, such as L-proline or sarcosine. acs.org

Advanced Structural Characterization and Spectroscopic Elucidation

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a fundamental tool for identifying functional groups and understanding the molecular structure's vibrational modes.

A complete analysis of the vibrational spectra involves assigning observed absorption (FT-IR) and scattering (FT-Raman) bands to specific molecular vibrations. For a molecule of this complexity, with 25 atoms, 69 normal modes of vibration would be expected. rasayanjournal.co.in These assignments are typically confirmed using computational methods, such as Density Functional Theory (DFT). The Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual local mode coordinates to each normal vibrational mode, providing a detailed understanding of the molecule's dynamics. rasayanjournal.co.in For related chalcones, key vibrational modes include C=C and C=O stretching of the enone moiety, aromatic C-H stretching, and vibrations of the thiophene (B33073) and phenyl rings. rasayanjournal.co.in

To validate the vibrational assignments, experimental FT-IR and FT-Raman spectra are typically compared with spectra simulated from quantum chemical calculations (e.g., using the B3LYP/6-311G(d,p) level of theory). rasayanjournal.co.in A strong correlation between the experimental and scaled theoretical wavenumbers confirms the accuracy of both the structural optimization and the vibrational analysis. researchgate.net This comparative approach is crucial for unambiguously assigning complex vibrational spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR spectroscopy is used to identify the chemical environment of protons. In a typical chalcone (B49325) structure, the olefinic protons of the α,β-unsaturated system appear as distinct doublets in the downfield region, with a coupling constant characteristic of a trans configuration. rsc.org Protons on the thiophene and bromophenyl rings would exhibit characteristic chemical shifts and splitting patterns based on their positions and couplings with neighboring protons.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon of the enone group is typically the most deshielded, appearing far downfield. rsc.org The chemical shifts of the olefinic and aromatic carbons provide further confirmation of the molecular structure. Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, would be employed to definitively assign proton and carbon signals by correlating connected nuclei.

The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach used to predict the isotropic magnetic shielding tensors, from which theoretical ¹H and ¹³C NMR chemical shifts are calculated. researchgate.netconicet.gov.ar These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data. nih.gov A strong agreement between the experimental and theoretical chemical shifts serves as a powerful tool for structural validation, especially in complex molecules where signal assignment can be ambiguous. researchgate.net

While the specific experimental data for 3-(3-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is not available, the methodologies described represent the standard, rigorous approach for the advanced structural characterization of such compounds.

Computational Chemistry and Theoretical Modeling Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors derived from DFT are crucial for understanding the chemical stability and reactivity of a molecule. Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO energy gap, electronegativity, hardness, and softness are calculated to predict reactive behavior. nih.gov The HOMO-LUMO energy gap is a particularly important indicator of chemical reactivity and kinetic stability. nih.gov

Fukui functions are local reactivity descriptors that identify the most probable sites for nucleophilic and electrophilic attacks within the molecule. By analyzing the electron density distribution, these functions pinpoint specific atoms or regions susceptible to reaction. For similar thiophene-based imine derivatives, DFT investigations have been used to calculate these reactivity descriptors, providing insights into their structural properties and reactive sites. researchgate.net This analysis helps in understanding the molecule's interaction mechanisms and potential for chemical modification. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Organic compounds with extensive π-conjugated systems, like the subject chalcone (B49325), are of significant interest for their potential non-linear optical (NLO) properties. nih.gov These properties arise from the interaction of the molecule's electron cloud with an external electric field, leading to applications in optoelectronics, optical computing, and fiber optics. nih.gov The NLO response is heavily influenced by the molecule's structure, particularly the presence of electron donor and acceptor groups connected by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT). nih.govnih.gov

Theoretical calculations are essential for predicting the NLO response of new materials. The energy difference between the HOMO and LUMO is directly related to the molecule's polarizability; a smaller energy gap generally leads to higher polarizability and a more significant NLO response. nih.govacs.org Computational studies on similar chalcones have confirmed their potential as NLO materials, making them candidates for the fabrication of NLO devices. uobasrah.edu.iq

The dipole moment and polarizability are fundamental electronic properties that determine the NLO response of a molecule. The dipole moment reflects the asymmetry of charge distribution. For a related compound, 3-(4-(dimethylamino)phenyl)-1,5-di(thiophen-2-yl)pentane-1,5-dione, the calculated dipole moment was 5.92 Debye, indicating a polar nature. tandfonline.com

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Average linear polarizability (<α>) is a key parameter in evaluating NLO potential. DFT calculations on various organic chromophores have shown that structural modifications can significantly enhance polarizability. nih.gov For instance, certain designed non-fullerene derivatives have exhibited high calculated <α> values, such as 3.485 × 10⁻²² esu. nih.govacs.org

First (β) and second (γ) hyperpolarizabilities are tensor quantities that quantify the second- and third-order NLO responses, respectively. These values are critical for applications like second-harmonic generation (SHG) and third-harmonic generation (THG). uobasrah.edu.iquobaghdad.edu.iq Theoretical calculations using DFT are a standard method for evaluating these properties. uobasrah.edu.iq

For organic NLO materials, a high first hyperpolarizability (β) value is desirable. Studies on structurally related molecules have demonstrated significant NLO responses. For example, designed chromophores based on cyclopenta-thiophene have shown high first hyperpolarizability (βtot) values, on the order of 8.43 × 10⁻²⁷ esu. nih.gov Similarly, second-order hyperpolarizability (⟨γ⟩) values have been calculated for other novel compounds, reaching magnitudes as high as 3.66 × 10⁻³¹ esu, indicating promising NLO properties. nih.govacs.org

Table 1: Predicted NLO Properties of Structurally Similar Compounds

| Property | Symbol | Representative Value | Unit | Source |

| Average Linear Polarizability | <α> | 2.88 × 10⁻²² | esu | nih.gov |

| First Hyperpolarizability | βtot | 8.43 × 10⁻²⁷ | esu | nih.gov |

| Second Hyperpolarizability | ⟨γ⟩ | 3.66 × 10⁻³¹ | esu | acs.org |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is crucial in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. amazonaws.com For chalcone derivatives, including those containing thiophene (B33073), docking studies have been performed to evaluate their potential as inhibitors for various enzymes and proteins. researchgate.netresearchgate.netnih.gov

Molecular docking simulations have been employed to predict the binding affinity of thiophene-containing chalcones with several protein targets, particularly those involved in microbial pathways. These studies help in identifying compounds with potential antimicrobial activity. researchgate.netnih.gov

For example, a study on the similar compound 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one investigated its interaction with various bacterial protein receptors. nih.gov The compound showed favorable binding affinities with dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), with calculated binding energies of -7.07 kcal/mol and -7.05 kcal/mol, respectively. nih.gov Such results suggest that these chalcones could act as inhibitors for these essential microbial enzymes. nih.gov Docking studies on other related chalcones have also revealed good binding affinities with various target proteins, with calculated dock scores as favorable as -9.49. nih.gov

Table 2: Predicted Binding Affinities of a Similar Thiophene Chalcone with Antimicrobial Protein Targets

| Protein Target | Abbreviation | Predicted Binding Energy (kcal/mol) | Source |

| Dihydrofolate Reductase | DHFR | -7.07 | nih.gov |

| Dehydrosqualene Synthase | DHSS | -7.05 | nih.gov |

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues within the protein's active site. This analysis is vital for understanding the structural basis of inhibition and for designing more potent and selective inhibitors.

Studies on related thieno[2,3-b]thiophene (B1266192) derivatives have identified key interactions with the active sites of microbial enzymes. For instance, docking with dihydrofolate reductase (DHFR) from Candida albicans revealed that the compound's activity is influenced by hydrophobic and Van der Waals interactions, along with hydrogen bonding with crucial residues such as Ile9, Glu32, Phe36, Ile112, and Tyr118. mdpi.com Similarly, interactions with rhomboid protease from E. coli involved hotspot residues like His150, Asn154, and Ser201. mdpi.com The analysis of these interactions helps to explain the inhibitory mechanism of this class of compounds. mdpi.com

Investigation of Biological Activities in Vitro and Mechanistic Focus

Anticancer Activity Research

The potential of thiophene-containing chalcones as anticancer agents has been a subject of numerous studies. Research has explored their ability to inhibit the growth of various cancer cells and induce programmed cell death.

Inhibition of Cell Proliferation in Cancer Cell Lines

Thiophene-based chalcones have demonstrated notable anti-proliferative effects against a range of human cancer cell lines. Studies on structurally related compounds have shown efficacy against breast cancer lines (such as MCF-7), colon cancer cells (like HCT-116), and lung carcinoma cells. For instance, certain 3-(thiophen-2-yl)pyrazolyl hybrid chalcones have been identified as promising, with some showing IC50 values comparable to the reference drug doxorubicin (B1662922) against lung (A549) and liver (HepG2) cancer cell lines. The cytotoxic effects of these compounds are often dose-dependent, leading to a reduction in cancer cell viability. While these findings highlight the potential of the thiophene-chalcone scaffold, specific data on the inhibitory concentration of 3-(3-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one against colorectal adenocarcinoma, breast, and colon cancer cell lines is not detailed in the available literature.

Apoptosis Induction Mechanisms

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are central regulators of this process. A high Bax/Bcl-2 ratio is known to promote the collapse of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent cell death. Research on various chemical agents has shown that they can induce apoptosis by upregulating Bax expression while downregulating Bcl-2.

Another critical aspect of cancer therapy is the modulation of the cell cycle. Uncontrolled cell proliferation is a hallmark of cancer, and compounds that can halt the cell cycle at specific checkpoints (such as G0/G1 or G2/M phases) are valuable. Studies on selected novel 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones demonstrated an ability to cause an accumulation of HCT-116 colon cancer cells in the G0/G1 phase, indicating cell cycle arrest. While these mechanisms are established for related compounds, specific studies detailing how this compound modulates Bcl-2 and Bax genes or induces cell cycle arrest have not been specifically reported.

Enzyme Inhibition and Pathway Modulation Related to Cell Survival

The survival and proliferation of cancer cells are often dependent on aberrant signaling pathways. Targeting key enzymes within these pathways is a major strategy in cancer drug discovery. For example, the PI3K/AKT/mTOR pathway, which regulates cell proliferation, growth, and survival, is frequently overactive in many cancers. Thiophene (B33073) derivatives have been investigated as potent and highly selective PI3K inhibitors. Other research has focused on pim-1 kinase, which is involved in cell cycle regulation and apoptosis and is a target for anti-cancer drugs. Furthermore, tubulin inhibitors can disrupt microtubule formation, leading to G2/M phase cell cycle arrest and apoptosis. While the broader class of thiophene-containing molecules shows promise in modulating these critical survival pathways, specific data on the enzymatic targets of this compound are not available.

Antimicrobial Activity Research

Chalcones and their heterocyclic derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against various pathogenic bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial potential of chalcones containing a thiophene ring has been evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. The presence of electron-withdrawing groups in the chalcone (B49325) structure has been associated with enhanced antibacterial activity. Research on various heterocyclic chalcone analogues has identified compounds with strong activity against both susceptible and resistant S. aureus strains. However, specific minimum inhibitory concentration (MIC) values for this compound against specific Gram-positive and Gram-negative strains are not documented in the reviewed literature.

Antibacterial Activity of Related Thiophene-Chalcone Derivatives

| Compound Type | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| 3-Furan-1-thiophene-based chalcones | Streptococcus pyogenes (Gram-positive) | Significant antibacterial activity | |

| 3-Furan-1-thiophene-based chalcones | Pseudomonas aeruginosa (Gram-negative) | Significant antibacterial activity | |

| Thiophene-incorporated chalcones | Escherichia coli (Gram-negative) | Excellent to moderate activity | |

| Thiophene-2-yl-chalcone group | Staphylococcus aureus | Strong activity |

Antifungal Efficacy against Fungal Strains

The antifungal properties of chalcone derivatives have been tested against a variety of fungal pathogens. Research has demonstrated the efficacy of certain compounds against yeasts like Candida albicans and Candida tropicalis, as well as filamentous fungi such as Fusarium oxysporum. Fusarium oxysporum, a plant pathogen causing significant economic losses, has been a particular target of study. Studies on various botanical extracts and synthesized compounds have shown promising inhibitory effects on the mycelial growth and conidia germination of this fungus. While the general class of thiophene-chalcones is known for antifungal potential, specific data quantifying the efficacy of this compound against Candida albicans, Candida tropicalis, or Fusarium oxysporum is not available.

Antifungal Activity of Related Compounds and Extracts

| Compound/Extract Type | Fungal Strain | Activity Noted | Reference |

|---|---|---|---|

| Endophytic Fusarium oxysporum extract | Candida albicans | Antifungal activity observed | |

| Botanical Extracts (e.g., Punica granatum) | Fusarium oxysporum f. sp. lycopersici | Good inhibitory effect | |

| Botanical Extracts (e.g., Piper aduncum) | Fusarium oxysporum | Potent mycelial growth inhibitor |

Anti-Biofilm Formation Mechanisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antimicrobial treatments. nih.govksu.edu.sa Chalcone derivatives have emerged as promising agents that can interfere with biofilm formation through various mechanisms. nih.gov While research on this compound is specific, studies on related chalcones provide insight into its potential anti-biofilm mechanisms.

One of the primary targets for anti-biofilm action is the signaling molecule cyclic di-GMP (c-di-GMP), which is crucial for controlling biofilm formation in many bacteria. nih.govksu.edu.sa Deletion of the enzymes responsible for synthesizing c-di-GMP can completely abolish biofilm formation. nih.govksu.edu.sa Molecular modeling studies on some chalcone-amine hybrids suggest that they may inhibit c-di-GMP, with specific amino acid residues like AspB327, HisB340, and IleB328 being important for this interaction. researchgate.netnih.gov

Other mechanisms by which chalcones may inhibit biofilm formation include the reduction of glycocalyx production and the inhibition of bacterial adherence to surfaces, such as human fibronectin. nih.gov Studies on methicillin-resistant Staphylococcus aureus (MRSA) have demonstrated that certain newly synthesized chalcones can significantly suppress biofilm production in a dose-dependent manner. nih.gov For instance, some chalcones have been shown to reduce biofilm biomass by as much as 95% and completely inhibit cell viability within the biofilm at certain concentrations. nih.gov The anti-biofilm activity of chalcones against MRSA has been confirmed using techniques like atomic force microscopy, which visualize the reduction in biofilm structure. uobaghdad.edu.iq

The structural features of chalcones, such as the substitution pattern of hydroxyl groups on the aromatic rings, can influence their antibacterial and anti-biofilm efficacy. researchgate.net Research on chalcones against periodontopathogenic bacteria has shown that specific compounds can exhibit potent antibacterial and anti-biofilm activities, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL. nih.gov

Table 1: Anti-Biofilm Activity of Select Chalcone Derivatives

| Chalcone Derivative | Target Organism | Activity | IC₅₀ / MIC / MBIC | Source |

| Amide Chalcone Hybrid (Compound 36) | Staphylococcus aureus | Anti-biofilm | IC₅₀: 2.4 - 8.6 µg | nih.gov |

| Amide Chalcone Hybrid (Compound 37) | Staphylococcus aureus | Anti-biofilm | IC₅₀: 2.4 - 8.6 µg | nih.gov |

| Amide Chalcone Hybrid (Compound 38) | Staphylococcus aureus | Anti-biofilm | IC₅₀: 2.4 - 8.6 µg | nih.gov |

| 1,3-Bis-(2-hydroxy-phenyl)-propenone | MRSA | Inhibition of biofilm formation | Effective at 6.25 μg/mL | nih.gov |

| General Chalcone | MRSA | Planktonic cell reduction | MIC: 5 µg/ml | uobaghdad.edu.iq |

| General Chalcone | MRSA | Biofilm reduction | MBIC: 20 µg/ml | uobaghdad.edu.iq |

| Chalcone Derivative 3 | Periodontopathogenic Bacteria | Antibacterial / Anti-biofilm | MIC ≤ 6.25 μg/mL | nih.gov |

Anti-inflammatory Activity Research

Chalcones are widely recognized for their potent anti-inflammatory properties. ksu.edu.sa Inflammation is a complex biological response to harmful stimuli, and protein denaturation is a well-documented cause of inflammation. tandfonline.com The investigation into the anti-inflammatory effects of chalcones like this compound involves various in vitro and mechanistic studies.

A key feature of several non-steroidal anti-inflammatory drugs (NSAIDs) is their ability to prevent the denaturation of proteins. tandfonline.com The denaturation of proteins, such as albumin, can lead to the formation of autoantigens, which can trigger type III hypersensitivity reactions and contribute to inflammatory diseases like rheumatoid arthritis. tandfonline.com

The inhibition of protein denaturation is a widely used in vitro screening method for anti-inflammatory activity. In this assay, a protein solution, typically bovine serum albumin (BSA) or egg albumin, is heated to induce denaturation, causing turbidity. tandfonline.com The ability of a test compound to reduce this turbidity is measured spectrophotometrically and indicates its potential to stabilize the protein and prevent denaturation. tandfonline.com

Studies have shown that various chalcone derivatives and plant extracts containing them can inhibit the thermal denaturation of bovine serum albumin in a concentration-dependent manner. researchgate.nettandfonline.com This anti-denaturation effect suggests a mechanism by which these compounds can exert their anti-inflammatory effects, similar to reference drugs like Diclofenac sodium. tandfonline.com

Table 2: Example Data on Inhibition of Protein Denaturation by a Plant Extract

| Compound/Extract | Concentration | % Inhibition of Protein Denaturation | IC₅₀ Value | Source |

| Phyllanthus fraternus Extract | 800 µg/mL | 334.67% | 52 µg/mL | tandfonline.com |

| Diclofenac Sodium (Reference) | 200 µg/mL | 159.38% | - | tandfonline.com |

Neutrophils are the first line of host defense and play a critical role in the inflammatory response. nih.gov However, excessive or prolonged neutrophil activation can lead to tissue damage. nih.gov Therefore, targeting neutrophil-mediated inflammation is a promising strategy for managing inflammatory diseases. nih.gov

Chalcones and their derivatives have been found to inhibit neutrophilic inflammation by modulating key signaling pathways. nih.gov The mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways are crucial for regulating the functions of immune cells. nih.govksu.edu.sa Research on 1,3-disubstituted prop-2-en-1-one derivatives has shown that these compounds can act as potent inhibitors of neutrophil-mediated inflammation by modulating the MAPK and Akt pathways. nih.gov

Specifically, certain chalcone derivatives can suppress the expression of inflammatory mediators like monocyte chemoattractant protein-1 (MCP-1) in macrophages. ksu.edu.sauobaghdad.edu.iq This suppression is achieved by inhibiting the phosphorylation of Akt and reducing the production of reactive oxygen species (ROS), which are upstream signaling events required for the activation of transcription factors like activator protein-1 (AP-1). ksu.edu.sauobaghdad.edu.iq By preventing Akt phosphorylation, these compounds can effectively downregulate the inflammatory cascade. ksu.edu.sauobaghdad.edu.iq

Other Potential Biological Activities (e.g., Antioxidant, Enzyme Inhibition)

Beyond their anti-biofilm and anti-inflammatory properties, chalcones are investigated for a range of other biological activities, including antioxidant and enzyme-inhibiting effects.

Antioxidants are compounds that can neutralize free radicals, which are unstable molecules that can cause cellular damage and contribute to various diseases. researchgate.net The antioxidant activity of chalcones is often evaluated using methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. researchgate.net In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a color change from violet to yellow. researchgate.net A study on (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on, a compound structurally similar to the subject of this article, demonstrated low antioxidant potency with an LC₅₀ value of 571.79 ppm in the DPPH assay. researchgate.net However, other synthetic furan-thiophene-based chalcones have shown excellent radical-scavenging activity, reaching up to 90% in the DPPH assay at a concentration of 200 μg/mL. nih.gov

Enzyme inhibition is another significant area of investigation for chalcone derivatives. Various chalcones have been reported to inhibit enzymes such as cyclooxygenase, lipoxygenase, and cholinesterases. The inhibitory properties against these enzymes can contribute to their anti-inflammatory and neuroprotective potential.

Future Research Directions and Applications in Chemical Sciences

Advanced Synthesis of Complex Derivatives

The foundational Claisen-Schmidt condensation used to synthesize the parent chalcone (B49325) is a gateway to a vast array of more complex derivatives. ijaresm.com Future synthetic strategies can focus on three primary areas: modification of the aromatic rings, derivatization of the enone bridge, and construction of multi-chalcone systems.

Ring Functionalization: The phenyl and thiophene (B33073) rings can be further functionalized to modulate the electronic and steric properties of the molecule. For instance, palladium-catalyzed cross-coupling reactions (like Suzuki or Heck reactions) could be employed to replace the bromine atom with various alkyl, aryl, or other functional groups. researchgate.net Similarly, electrophilic substitution reactions on the thiophene ring could introduce additional substituents, leading to a library of analogues. mdpi.com

Enone Bridge Modification: The α,β-unsaturated carbonyl system is a reactive handle for various chemical transformations. acs.org Cycloaddition reactions could be used to synthesize novel heterocyclic systems, such as pyrazolines, which are known for their biological activities. researchgate.net

Bis-Chalcone and Polymeric Structures: The synthesis of bis-chalcone derivatives, where two chalcone units are linked together, has been shown to enhance biological activity compared to their monochalcone counterparts. nih.gov This concept can be extended to create oligomeric or polymeric materials based on the 3-(3-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one scaffold, which may possess unique material properties. researchgate.net

Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses

Chalcones are renowned for their wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. acs.orgnih.gov Structure-Activity Relationship (SAR) studies are crucial for optimizing these activities and developing derivatives with high potency and selectivity. For this compound, SAR studies would focus on how specific structural modifications influence a desired biological outcome.

Previous research on related brominated and thiophene-containing chalcones provides a roadmap for these investigations. For example, the presence and position of halogen (like bromine) and methoxy (B1213986) substituents have been shown to be beneficial for antibacterial activity. nih.gov The thiophene ring itself is a key pharmacophore in several commercial anticancer therapies, suggesting its importance for antiproliferative properties. nih.gov

Future SAR studies could systematically explore:

The effect of the bromine atom's position on the phenyl ring (ortho, meta, para).

The impact of adding electron-donating or electron-withdrawing groups to either aromatic ring.

Modification of the thiophene ring to other heterocycles to probe the role of the sulfur heteroatom.

| Structural Modification | Predicted Impact on Biological Activity | Rationale/Supporting Evidence |

|---|---|---|

| Varying Bromine Position | Modulation of antibacterial and antitumor potency. | Halogen position significantly affects electronic distribution and binding affinity. nih.gov |

| Adding Methoxy Groups | Potential increase in antibacterial efficacy. | SAR studies on other chalcones show enhanced activity with methoxy substitution. nih.govresearchgate.net |

| Replacing Thiophene Ring | Alteration of activity spectrum (e.g., anticancer vs. anti-inflammatory). | The heterocyclic ring is a key determinant of biological targeting. acs.orgnih.gov |

| Synthesizing Bis-Chalcones | Enhanced potency compared to the monomeric compound. | Dimeric structures can exhibit improved binding and biological effects. nih.gov |

Integration of Experimental and Computational Approaches for Predictive Modeling

The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for accelerating the discovery of new chemical entities. By integrating these approaches, researchers can develop predictive models that guide the design of derivatives of this compound with enhanced properties.

Computational methods can be employed at multiple stages:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations help in understanding the molecule's electronic structure, reactivity, and optoelectronic behavior. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov It can be used to screen virtual libraries of chalcone derivatives against known cancer or microbial targets to identify promising candidates for synthesis. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a chalcone derivative within a biological environment, providing insights into the stability of its interaction with a target protein. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. nih.gov

Experimental work, including synthesis and biological testing, provides the real-world data needed to validate and refine these computational models, creating a feedback loop that makes the design process increasingly accurate and efficient.

| Computational Method | Application for Chalcone Derivatives | Reference Example |

|---|---|---|

| Density Functional Theory (DFT) | Predicting electronic structure, reactivity, and optoelectronic properties. | Used to investigate optoelectronic behaviors in brominated compounds. researchgate.net |

| Molecular Docking | Screening for potential binding to biological targets (e.g., enzymes). | Used to predict binding of chalcones to the MDM2 protein pocket. nih.gov |

| Molecular Dynamics (MD) | Assessing the stability of ligand-protein interactions over time. | Applied to confirm the stability of chalcone-MDM2 binding. nih.gov |

| ADMET Prediction | Evaluating drug-likeness and potential toxicity profiles. | A key part of in silico studies for new antitumor agents. nih.gov |

Exploration of Novel Material Applications beyond Biological Contexts (e.g., Photonic Materials)

The applications of chalcones extend beyond medicine into the realm of material science. The core structure of this compound, featuring a conjugated π-electron system, makes it an attractive candidate for developing novel organic materials with interesting optical and electronic properties. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Materials: The conjugated system in chalcones, which connects electron donor and acceptor groups (the thiophene and bromophenyl rings), can give rise to significant non-linear optical properties. researchgate.net Materials with high NLO activity are valuable for applications in telecommunications, optical computing, and photonics.

Organic Light-Emitting Diodes (OLEDs): Chalcone derivatives have been investigated for use in OLEDs due to their fluorescence and electronic properties. researchgate.net The structural tunability of the this compound scaffold allows for the fine-tuning of emission colors and efficiencies.

Polymers and Photo-alignment Layers: The reactive enone group allows chalcones to be incorporated into polymer chains. researchgate.net These chalcone-based polymers can exhibit unique thermal and mechanical characteristics. Furthermore, they have been studied for their use in the photo-alignment layers of liquid crystal displays (LCDs). researchgate.net

Sensors and Chemosensors: The chalcone framework can be designed to act as a fluorescent probe for detecting specific ions or molecules. researchgate.net The interaction with an analyte can cause a measurable change in the fluorescence, forming the basis of a chemical sensor.

Future research in this area would involve synthesizing derivatives with enhanced conjugation and specific donor-acceptor properties to optimize their performance in these material applications. ijaresm.com

Q & A

Basic: What are effective synthetic routes for 3-(3-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation between 3-bromobenzaldehyde and thiophen-2-yl ketone derivatives. Key steps include:

- Reaction Conditions: Use a base catalyst (e.g., NaOH or KOH) in ethanol or methanol under reflux (60–80°C) for 6–12 hours .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) yields pure product.

- Yield Optimization: Adjusting molar ratios (1:1.2 ketone:aldehyde) and slow addition of the aldehyde improves yield (reported 65–75%) .

Advanced: How can electronic effects of substituents impact reaction kinetics in its synthesis?

Methodological Answer:

The electron-withdrawing bromine on the phenyl ring and electron-rich thiophene influence reaction rates:

- Kinetic Studies: Bromine deactivates the phenyl ring, slowing aldehyde enolization but enhancing electrophilicity of the α-carbon in the ketone .

- Contradictions in Data: Conflicting reports on reaction rates may arise from solvent polarity (e.g., polar aprotic solvents like DMF accelerate enolate formation) .

- Resolution: Use time-resolved IR spectroscopy to monitor enolization intermediates and DFT calculations to model transition states .

Basic: What characterization techniques confirm the structure of this compound?

Methodological Answer:

Multi-spectral analysis is critical:

- IR Spectroscopy: Peaks at 1645 cm⁻¹ (C=O stretch) and 785 cm⁻¹ (C-S stretch) confirm the chalcone backbone .

- 1H NMR: Key signals include δ 7.26 ppm (d, J = 16 Hz, CO-CH=) and δ 7.75 ppm (d, J = 16 Hz, Ar-CH=) for the α,β-unsaturated system .

- X-ray Crystallography: Orthorhombic crystal system (space group Pbca) with unit cell parameters a = 13.668 Å, b = 13.375 Å, c = 14.541 Å confirms geometry .

Advanced: How can computational methods predict its reactivity in nucleophilic additions?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides insights:

- Frontier Molecular Orbitals (FMOs): The LUMO is localized on the α,β-unsaturated ketone, indicating susceptibility to nucleophilic attack at the β-carbon .

- Molecular Electrostatic Potential (MEP): High electron density at the thiophene sulfur suggests potential sites for electrophilic substitution .

- Validation: Compare computed IR/NMR spectra with experimental data (e.g., RMSD < 5% for vibrational modes) .

Basic: How to design biological activity assays for this compound?

Methodological Answer:

For antimicrobial studies :

- Assay Design: Use agar dilution (MIC) against S. aureus and E. coli at concentrations 1–100 µg/mL. Include positive controls (e.g., ampicillin) .

- Structure-Activity Relationship (SAR): The bromophenyl group enhances membrane penetration, while the thiophene moiety may disrupt electron transport chains .

- Data Interpretation: Address false positives via cytotoxicity assays (e.g., MTT on HEK-293 cells) to confirm selective toxicity .

Advanced: How to resolve non-merohedral twinning in X-ray crystallography?

Methodological Answer:

For crystal structure refinement :

- Data Collection: Use a high-resolution diffractometer (e.g., Cu-Kα radiation, λ = 1.5418 Å) and integrate 4360 reflections .

- Twinning Analysis: Apply the Hooft parameter (|y| < 0.05) and refine using the TWIN/BASF command in SHELXL. Example: R₁ = 0.058, wR₂ = 0.182 after correction .

- Validation: Check CIF files for ADDSYM alerts to avoid over-interpretation of symmetry .

Basic: What are common derivatives and their applications?

Methodological Answer:

Key derivatives include:

- Halogenated Derivatives: Bromine substitution at the thiophene 5-position enhances photostability for OLED applications .

- Methoxy-Substituted Analogues: Improve solubility for HPLC analysis (e.g., 3-methoxy derivatives elute at 8.2 min with 70:30 MeOH:H₂O) .

- Reduction Products: Hydrogenation (Pd/C, H₂) yields dihydrochalcones used in nonlinear optical (NLO) studies .

Advanced: How does solvent polarity affect its fluorescence properties?

Methodological Answer:

Solvatochromic Studies reveal:

- Emission Peaks: Shift from 450 nm (nonpolar hexane) to 480 nm (polar DMSO) due to stabilization of the excited state .

- Quantum Yield (Φ): Φ = 0.42 in ethanol vs. 0.18 in water, attributed to aggregation-induced quenching .

- Contradictions: Discrepancies in Stokes shift values may arise from impurities; use HPLC-purified samples (purity > 99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.